molecular formula C10H20N2S2 B156532 Piperidino disulfide CAS No. 10220-20-9

Piperidino disulfide

Cat. No.: B156532
CAS No.: 10220-20-9
M. Wt: 232.4 g/mol
InChI Key: FAEFMMUOKVKFBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidino disulfide can be synthesized through the oxidation of piperidine with sulfur or sulfur-containing reagents. One common method involves the reaction of piperidine with elemental sulfur in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds as follows:

2C5H11N+S2C10H20N2S22 \text{C}_5\text{H}_{11}\text{N} + \text{S}_2 \rightarrow \text{C}_{10}\text{H}_{20}\text{N}_2\text{S}_2 2C5​H11​N+S2​→C10​H20​N2​S2​

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Piperidino disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can react with the piperidine rings under basic conditions.

Major Products:

    Oxidation: Piperidino sulfoxide or piperidino sulfone.

    Reduction: Piperidino thiol.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Piperidino disulfide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of piperidino disulfide involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. The molecular targets and pathways involved include:

    Protein Modification: The disulfide bond can form covalent bonds with thiol groups in proteins, affecting their function.

    Redox Signaling: this compound can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Piperidino disulfide can be compared with other disulfide-containing compounds, such as:

    Cystine: A naturally occurring amino acid with a disulfide bond.

    Dithiothreitol (DTT): A reducing agent commonly used in biochemistry.

    Glutathione Disulfide (GSSG): An oxidized form of glutathione involved in cellular redox balance.

Uniqueness: this compound is unique due to its dual piperidine rings linked by a disulfide bond, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(piperidin-1-yldisulfanyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEFMMUOKVKFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)SSN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144733
Record name Piperidine, 1,1'-dithiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10220-20-9
Record name N,N′-Dithiobis(piperidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10220-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1,1'-dithiodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1,1'-dithiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Dithiobispiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidino disulfide
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Piperidino disulfide
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Piperidino disulfide
Reactant of Route 4
Piperidino disulfide
Reactant of Route 5
Piperidino disulfide
Reactant of Route 6
Piperidino disulfide

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